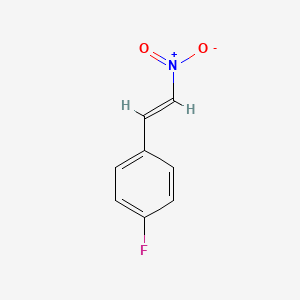

1-Fluoro-4-(2-nitrovinyl)benzene

描述

Significance of the Nitrovinyl Moiety in Organic Chemistry

The nitrovinyl group is a powerful functional group in organic synthesis due to the strong electron-withdrawing nature of the nitro group. This property significantly influences the electronic landscape of the vinyl system, rendering the β-carbon of the double bond highly electrophilic and, consequently, an excellent Michael acceptor . This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions with a diverse range of nucleophiles .

The versatility of the nitrovinyl moiety is further underscored by its participation in various chemical transformations. Beyond Michael additions, nitroalkenes are valuable substrates in cycloaddition reactions, where they typically function as the electrophilic component nih.gov. The nitro group itself can be transformed into other functional groups, such as amines, which opens up pathways to a multitude of molecular architectures youtube.com. For instance, the reduction of the nitro group in β-nitrostyrenes is a well-established method for the synthesis of phenethylamines, a class of compounds with significant biological activities wikipedia.orgnih.gov. The synthesis of β-nitrostyrenes is often achieved through the Henry reaction, a condensation reaction between a benzaldehyde and a nitroalkane researchgate.netrsc.orgresearchgate.net.

Role of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates tandfonline.com. The unique properties of the fluorine atom, such as its small size and high electronegativity, can profoundly impact a molecule's metabolic stability, physicochemical properties, and binding affinity for its biological target tandfonline.comtandfonline.com.

Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes tandfonline.com. The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the in vivo half-life of a drug. Furthermore, the strategic placement of fluorine atoms can alter a molecule's lipophilicity, membrane permeability, and pKa, all of which are critical pharmacokinetic parameters tandfonline.comresearchgate.net. For example, the incorporation of fluorine can enhance a compound's ability to cross cell membranes and reach its site of action researchgate.net. In terms of binding affinity, the highly polarized C-F bond can engage in favorable electrostatic interactions and hydrogen bonds with protein targets, leading to enhanced potency and selectivity researchgate.net. The use of the fluorine-18 isotope is also an emerging application in positron emission tomography (PET) imaging tandfonline.com.

Overview of β-Nitrostyrene Derivatives in Synthetic and Medicinal Chemistry

β-Nitrostyrene and its derivatives are recognized as highly reactive and versatile intermediates in organic synthesis rsc.org. They serve as key building blocks for the construction of a wide range of complex organic molecules, including various heterocyclic compounds such as pyrrole (B145914) derivatives researchgate.netbohrium.com. The electron-poor nature of the double bond in β-nitrostyrenes makes them excellent substrates for Michael additions and cycloaddition reactions nih.govbohrium.com.

In the realm of medicinal chemistry, β-nitrostyrene derivatives have garnered significant attention due to their diverse biological activities. Research has shown that compounds belonging to this class exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities researchgate.netrsc.orgresearchgate.net. For example, some β-nitrostyrene derivatives have been investigated as potential anti-proliferative agents and selective human telomerase inhibitors researchgate.net. The ability of these compounds to act as Michael acceptors is often implicated in their mechanism of action, allowing them to covalently interact with biological nucleophiles such as cysteine residues in enzymes nih.gov.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFSQVFSQAYHRU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281213 | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-69-5, 706-08-1 | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-fluoro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, p-fluoro-beta-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-Fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for 1-Fluoro-4-(2-nitrovinyl)benzene

Specific and reliable methods have been developed for the targeted synthesis of this compound.

A primary and straightforward method for synthesizing this compound involves the condensation reaction between 4-fluorobenzaldehyde (B137897) and nitromethane (B149229). ontosight.ai This reaction is typically carried out in the presence of a base. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration of the intermediate nitro-alcohol yields the final product, this compound. This reaction is a specific instance of the more general Henry Nitroaldol Reaction.

A palladium-catalyzed cross-coupling reaction provides an alternative route to this compound. nih.govresearchgate.net In this method, 1-bromo-4-fluorobenzene (B142099) is reacted with nitroethene in the presence of a palladium catalyst, such as palladium acetate (B1210297). nih.govresearchgate.net The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) and requires a base, such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. nih.govresearchgate.net This Heck-type reaction forms the carbon-carbon double bond of the nitrovinyl group. nih.govresearchgate.net

| Reactants | Catalyst/Reagents | Product |

| 1-Bromo-4-fluorobenzene, Nitroethene | Palladium acetate, Cesium carbonate, Tetrabutylammonium bromide, DMF | This compound |

This table summarizes the key components for the palladium-catalyzed synthesis of this compound. nih.govresearchgate.net

General Approaches for Nitroolefin Synthesis

The synthesis of nitroolefins, including this compound, is a significant area of organic chemistry. Several general methodologies are widely employed.

The Henry or nitroaldol reaction is a classical and widely used method for forming β-nitro alcohols by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. tcichemicals.comwikipedia.orgencyclopedia.pub These β-nitro alcohols can then be dehydrated to yield the corresponding nitroalkenes. wikipedia.org This two-step sequence is one of the most common approaches for preparing nitroolefins. bohrium.comnih.gov The versatility of the Henry reaction is enhanced by the development of asymmetric versions, which allow for the stereoselective synthesis of chiral nitro compounds. encyclopedia.puborganic-chemistry.org A variety of bases, from ionic hydroxides and alkoxides to nonionic organic amines, can be used to catalyze the reaction. encyclopedia.pub

As an alternative to the Henry reaction, the direct nitration of olefins offers a more atom-economical and direct route to nitroolefins. bohrium.comnih.gov This approach involves the direct replacement of a vinylic hydrogen with a nitro group. acs.org While conceptually simpler, direct nitration methods have historically faced challenges such as harsh reaction conditions and the formation of E/Z isomer mixtures. bohrium.com However, recent advancements have led to the development of milder and more selective metal-free nitration protocols. nih.govacs.org These newer methods often exhibit improved functional group tolerance and stereoselectivity, making the direct nitration of olefins an increasingly viable synthetic strategy. bohrium.comacs.org

A modern, metal-free approach for the synthesis of (E)-nitroolefins involves the decarboxylative nitration of α,β-unsaturated carboxylic acids. rsc.orgresearchgate.net This method utilizes tert-butyl nitrite (B80452) (t-BuONO) as the nitrating agent and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical mediator. rsc.orgrsc.org The reaction proceeds under mild, aerobic conditions and is particularly effective for substrates with β-aromatic and β-heteroaromatic substituents, yielding the (E)-nitroolefins with high selectivity. rsc.orgrsc.orguky.edu A proposed radical-based mechanism accounts for the observed stereoselectivity. rsc.orgresearchgate.net This method has been shown to be scalable, demonstrating its practical utility. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroaromatic compounds to minimize environmental impact. One such approach involves the direct nitration of aryl alkenes. For instance, the synthesis of (E)-1-fluoro-4-(2-nitrovinyl)benzene can be achieved through the direct nitration of 4-fluorostyrene (B1294925). This reaction utilizes 1,3-dimethyl-5,5-dinitropyrimidine-2,4,6(1H,3H,5H)-trione (DNDMH) as the nitrating agent, in the presence of a copper(II) acetate catalyst and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in 1,2-dichloroethane (B1671644) (DCE) at 80°C. rsc.org This method offers an alternative to more traditional nitration techniques that may use harsher reagents.

Another green chemistry principle is the use of enzymatic catalysis. While not directly reported for this compound, the broader application of enzymes, such as amidases, in the synthesis of other fluorinated compounds highlights a potential avenue for more sustainable production methods, reducing the reliance on precious metal catalysts. worktribe.com The synthesis of fluorinated compounds is a key area of research in green chemistry, aiming for processes with lower waste and higher efficiency. worktribe.com

Stereochemical Control in Synthesis: (E)-Configuration

Controlling the stereochemistry of the double bond is crucial in the synthesis of this compound, with the (E)-isomer being the commonly targeted configuration. nih.govresearchgate.netontosight.ainih.gov

One established method for achieving this stereoselectivity is a variation of the Heck reaction. This involves the palladium-catalyzed coupling of 1-bromo-4-fluorobenzene with nitroethene. The reaction is typically carried out in N,N-dimethylformamide (DMF) with palladium acetate as the catalyst, cesium carbonate as the base, and tetrabutylammonium bromide as a phase-transfer catalyst. The mixture is heated under a nitrogen atmosphere to yield the (E)-isomer. nih.govresearchgate.net

Another common and effective method is the Henry reaction (nitroaldol condensation) between 4-fluorobenzaldehyde and nitromethane. ontosight.ai This reaction is typically base-catalyzed and proceeds via a nitroaldol intermediate, which is subsequently dehydrated to form the nitroalkene. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-isomer.

A direct nitration method also provides the (E)-isomer. The reaction of 4-fluorostyrene with DNDMH and a copper catalyst has been shown to produce (E)-1-fluoro-4-(2-nitrovinyl)benzene with high stereoselectivity. rsc.org

Analytical Techniques for Synthesis Confirmation and Purity Assessment

A suite of analytical techniques is essential for confirming the successful synthesis of this compound and assessing its purity.

NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic and vinylic protons. For the (E)-isomer in deuterated chloroform (B151607) (CDCl₃), the vinylic protons appear as doublets with a characteristic large coupling constant (J) of approximately 13.7 Hz, confirming the trans configuration. rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum. rsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum shows distinct signals for the carbon atoms in the benzene (B151609) ring and the vinyl group. rsc.org The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. rsc.orgresearchgate.net

| ¹H NMR Data for (E)-1-Fluoro-4-(2-nitrovinyl)benzene | |

| Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) Hz |

| 7.98 | d, J = 13.7 |

| 7.60 – 7.50 | m |

| 7.15 | t, J = 8.5 |

| Solvent: CDCl₃, Frequency: 400 MHz rsc.org |

| ¹³C NMR Data for (E)-1-Fluoro-4-(2-nitrovinyl)benzene |

| Chemical Shift (δ) ppm |

| 166.4 (d, J = 258.0 Hz) |

| 141.1 |

| 136.2 |

| 132.3 (d, J = 9.0 Hz) |

| 126.9 (d, J = 3.0 Hz) |

| 117.1 (d, J = 22.0 Hz) |

| Solvent: CDCl₃, Frequency: 100 MHz rsc.org |

GC-MS is a powerful technique for separating and identifying volatile compounds. While specific GC-MS data for this compound is not extensively detailed in the provided search results, the technique is widely used for analyzing related nitroaromatic compounds. nih.govsigmaaldrich.com In a typical GC-MS analysis, the compound would be separated on a capillary column and then ionized, most commonly by electron ionization. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used for identification. nist.govhmdb.ca

Thin Layer Chromatography is an indispensable tool for monitoring the progress of the synthesis of this compound. rsc.orgnih.govresearchgate.net By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., petroleum ether and ethyl acetate), the consumption of reactants and the formation of the product can be visualized, often under UV light. nih.govresearchgate.netnih.gov The retention factor (Rf) value of the product spot provides a preliminary indication of its identity and purity. rsc.org

HRMS is used to accurately determine the molecular formula of the synthesized compound. It provides a highly precise mass measurement of the molecular ion, which can be compared to the calculated exact mass of this compound (C₈H₆FNO₂). rsc.org This technique is crucial for confirming the elemental composition of the product and distinguishing it from other compounds with the same nominal mass. nih.gov

X-ray Crystallography for Conformation Determination

The precise three-dimensional arrangement of atoms and bonds in the this compound molecule has been elucidated through single-crystal X-ray diffraction analysis. This powerful analytical technique provides definitive information on the compound's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystalline form of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene was obtained as colorless prisms. researchgate.net X-ray crystallographic analysis revealed that the compound crystallizes in the orthorhombic system. researchgate.netnih.gov The detailed crystal data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₈H₆FNO₂ | nih.gov |

| Formula weight | 167.14 | nih.gov |

| Crystal system | Orthorhombic | nih.gov |

| Space group | Pna2₁ | researchgate.net |

| a (Å) | 16.0965 (14) | nih.gov |

| b (Å) | 4.8453 (4) | nih.gov |

| c (Å) | 9.5538 (9) | nih.gov |

| Volume (ų) | 745.12 (11) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 293 | nih.gov |

| Radiation type | Cu Kα | nih.gov |

| µ (mm⁻¹) | 1.08 | nih.gov |

| R-factor [F² > 2σ(F²)] | 0.078 | nih.gov |

| wR(F²) | 0.203 | nih.gov |

The molecular structure determined from this data indicates that the this compound molecule is nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of 0.019 Å. researchgate.netnih.gov The conformation across the C=C double bond is definitively trans. researchgate.netnih.gov

A notable feature of the crystal structure is the disorder observed in the vinyl side chain. The carbon and hydrogen atoms of this chain occupy two distinct sets of sites with an occupancy ratio of 0.56(3) to 0.44(3). researchgate.netnih.gov

In the crystal lattice, molecules are interconnected through C—H⋯O hydrogen bonds, forming C(5) chains that propagate along the Current time information in Bangalore, IN. direction. researchgate.netnih.gov The geometry of this hydrogen bond is detailed in the table below.

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A | Reference |

|---|---|---|---|---|---|

| C7A—H7A⋯O1ⁱ | 0.93 | 2.57 | 3.408 (13) | 150 | nih.gov |

Symmetry code: (i) x, y, z+1

This comprehensive crystallographic analysis provides a foundational understanding of the structural properties of this compound in the solid phase.

Chemical Reactivity and Transformation Studies

Reactivity of the Nitrovinyl Group

The nitrovinyl group is a key determinant of the reactivity of 1-Fluoro-4-(2-nitrovinyl)benzene, rendering the molecule susceptible to a variety of important chemical transformations.

Michael Acceptor Behavior in Conjugate Addition Reactions

The electron-withdrawing nature of the nitro group, in conjugation with the vinyl double bond, makes the β-carbon of the nitrovinyl moiety highly electrophilic. This characteristic allows this compound to act as a potent Michael acceptor. In this capacity, it readily undergoes conjugate addition reactions with a wide range of nucleophiles. cymitquimica.com This reactivity is fundamental to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

For instance, it can react with nucleophiles such as amines, thiols, and carbanions. This behavior is exemplified by its use as an alkylating agent that reacts with nucleophiles to form covalent bonds. cymitquimica.com The reaction is often facilitated by the use of a suitable base or catalyst.

Dienophile in Cycloaddition Reactions

The electron-deficient double bond of the nitrovinyl group enables this compound to function as an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This reactivity allows for the construction of complex cyclic and bicyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. beilstein-journals.org

In a typical Diels-Alder reaction, this compound reacts with a conjugated diene to form a six-membered ring. For example, its reaction with cyclic 1,3-dienes has been investigated to prepare a series of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions often proceed with high yields, demonstrating the utility of this compound as a building block for fluorinated bicyclic molecules. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Diels-Alder Reactions with this compound

| Diene | Product Type | Yield (%) | Reference |

| 1,3-Cyclopentadiene | Monofluorinated norbornenes | up to 97 | beilstein-journals.org |

| 1,3-Cyclohexadiene | Monofluorinated bicyclo[2.2.2]oct-2-enes | up to 40 | beilstein-journals.org |

Reduction to Amines

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 4-fluorophenethylamine (B75468) and its derivatives. This transformation is of significant interest as phenethylamines are a common structural motif in many biologically active compounds.

A variety of reducing agents can be employed for this purpose. For example, the nitro group can be reduced using hydrogen gas in the presence of a palladium catalyst. This catalytic hydrogenation is a common and efficient method for this type of reduction.

Influence of Fluorine Atom on Aromatic Ring Reactivity

The fluorine atom attached to the benzene (B151609) ring exerts a significant influence on the reactivity of the aromatic system through a combination of inductive and resonance effects.

Electrophilic Aromatic Substitution Reactions

The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution (SEAr) reactions. libretexts.org However, due to its high electronegativity, it is also a deactivating group, meaning that electrophilic substitution reactions on this compound will be slower than on benzene itself. libretexts.org The fluorine atom's lone pairs can stabilize the positive charge in the ortho and para arenium ion intermediates through resonance, which accounts for the directing effect. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The presence of the deactivating nitrovinyl group further reduces the electron density of the aromatic ring, making electrophilic substitution even more challenging. The incoming electrophile will preferentially add to the positions ortho to the fluorine atom.

Modulation of pKa of Neighboring Functional Groups

The introduction of a fluorine atom generally increases the acidity of nearby acidic protons. nih.gov For example, the acidity of a carboxylic acid or a phenol (B47542) group on the same aromatic ring would be increased by the presence of the fluorine atom. nih.gov This is due to the stabilization of the resulting conjugate base by the inductive effect of the fluorine. nih.gov This modulation of pKa can be a critical factor in drug design and the synthesis of molecules with specific properties. nih.govnih.gov

Formation of Complex Ring Systems

The electron-deficient nature of the double bond in this compound, conferred by the strongly electron-withdrawing nitro group, makes it an excellent dienophile and dipolarophile for cycloaddition reactions. These reactions provide a powerful tool for the construction of diverse and complex carbocyclic and heterocyclic ring systems.

One of the most prominent classes of reactions for this compound is the [4+2] cycloaddition, or Diels-Alder reaction. While direct studies on this compound as a dienophile are not extensively documented in readily available literature, the reactivity of structurally similar β-fluoro-β-nitrostyrenes provides valuable insights. These related compounds readily react with cyclic 1,3-dienes, such as cyclopentadiene (B3395910) and 1,3-cyclohexadiene, to afford fluorinated and nitrated bicyclic adducts in high yields. This suggests that this compound would similarly participate in Diels-Alder reactions to form complex polycyclic structures.

Furthermore, this compound is a prime candidate for 1,3-dipolar cycloaddition reactions, which are instrumental in the synthesis of five-membered heterocyclic rings. The electron-poor double bond can react with various 1,3-dipoles, such as nitrones and azomethine ylides. For instance, the reaction with nitrones would be expected to yield isoxazolidine (B1194047) derivatives, while reactions with azomethine ylides would produce pyrrolidine (B122466) rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The synthesis of pyrazoline derivatives through the reaction of chalcones (which share the α,β-unsaturated ketone/nitroalkene functionality) with hydrazines is a well-established method. nih.gov This suggests a potential pathway for the synthesis of fluorinated and nitrated pyrazolines from this compound.

The following table summarizes the potential cycloaddition reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Fluorinated and nitrated norbornene derivative |

| 1,3-Dipolar Cycloaddition | Nitrone | Fluorinated and nitrated isoxazolidine derivative |

| 1,3-Dipolar Cycloaddition | Hydrazine | Fluorinated and nitrated pyrazoline derivative |

Catalytic Activities and Mechanisms

Palladium-catalyzed reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of a vinyl group and an aromatic fluoride (B91410) in this compound makes it a suitable substrate for various palladium-catalyzed transformations, including the Heck, Suzuki, and Sonogashira reactions.

A documented synthesis of this compound itself utilizes a palladium-catalyzed reaction. Specifically, it is synthesized via the Heck reaction of 1-bromo-4-fluorobenzene (B142099) with nitroethene in the presence of a palladium acetate (B1210297) catalyst. researchgate.net This demonstrates the feasibility of employing palladium catalysis with this class of compounds.

The general mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the palladium(0) catalyst. In the context of this compound, the vinyl group could potentially undergo Heck coupling with an aryl halide, leading to the formation of a more complex stilbene (B7821643) derivative.

The Suzuki and Sonogashira couplings offer further avenues for the functionalization of the aromatic ring, although specific examples with this compound are not readily found in the literature. In a Suzuki coupling, the fluorine atom could potentially be replaced by an aryl or vinyl group from a boronic acid partner. Similarly, a Sonogashira coupling would introduce an alkyne substituent at the same position.

The table below outlines the key features of these potential palladium-catalyzed reactions involving this compound.

| Reaction | Coupling Partner | Potential Product Feature | Key Mechanistic Steps |

|---|---|---|---|

| Heck Coupling | Aryl Halide | Stilbene derivative | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryl or styrenyl derivative | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | Oxidative Addition, Transmetalation, Reductive Elimination |

DNA-based Hybrid Catalysts for Asymmetric Synthesis

DNA-based hybrid catalysts represent an emerging and exciting field in asymmetric catalysis, harnessing the chirality of the DNA double helix to induce enantioselectivity in chemical reactions. Current time information in Bangalore, IN.frontiersin.org These catalysts are typically formed by the self-assembly of a metal complex with DNA, creating a chiral microenvironment for the reaction to occur. csic.es The concept has been successfully applied to a range of reactions, including Diels-Alder reactions and Michael additions. Current time information in Bangalore, IN.csic.es

Given that this compound is an excellent Michael acceptor due to the electron-withdrawing nitro group, it is a plausible substrate for asymmetric Michael additions catalyzed by DNA-based hybrid catalysts. Such a reaction would lead to the formation of chiral products with high enantiomeric excess. The DNA would act as a chiral scaffold, directing the approach of the nucleophile to one face of the vinyl group preferentially.

While specific studies employing this compound in DNA-catalyzed asymmetric synthesis have not been identified, the general principles of this catalytic strategy strongly suggest its potential applicability. The development of such a system would offer an environmentally friendly and highly selective method for the synthesis of chiral fluorinated and nitrated compounds.

Photochemical Transformations

The vinyl and nitro functionalities within this compound suggest a rich potential for photochemical reactivity. Upon absorption of UV light, organic molecules can be promoted to an excited state, enabling transformations that are not accessible under thermal conditions.

One potential photochemical reaction for this compound is a [2+2] cycloaddition. In this reaction, the excited-state vinyl group could react with another alkene to form a cyclobutane (B1203170) ring. This type of reaction is a powerful tool for the synthesis of strained four-membered rings, which can be valuable intermediates in organic synthesis.

Another plausible photochemical transformation is E/Z (or trans/cis) isomerization around the carbon-carbon double bond. The trans isomer of this compound is the thermodynamically more stable form. However, upon irradiation with UV light, it could be converted to the less stable cis isomer. This photoisomerization process can be reversible, leading to a photostationary state with a specific ratio of the two isomers.

While specific experimental data on the photochemical transformations of this compound is scarce in the literature, the known photochemistry of similar α,β-unsaturated nitro compounds provides a strong basis for these predicted reaction pathways.

The following table summarizes the potential photochemical transformations of this compound.

| Reaction Type | Potential Outcome | Key Feature |

|---|---|---|

| [2+2] Cycloaddition | Formation of a cyclobutane ring | Requires UV irradiation; reaction with another alkene |

| E/Z Isomerization | Conversion between trans and cis isomers | Reversible process leading to a photostationary state |

Applications in Organic Synthesis

Building Block for Complex Molecules

1-Fluoro-4-(2-nitrovinyl)benzene is a valuable precursor for the synthesis of complex and often biologically active molecules. The fluorinated aromatic ring is a common feature in many pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The nitrovinyl group, being a potent Michael acceptor, readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for significant molecular elaboration.

Research has shown that fluorinated aromatic compounds are integral to the development of agents with antibacterial, anticancer, and antifungal properties. nih.govresearchgate.net The synthesis of this compound itself, often achieved through methods like the Heck reaction between a halobenzene and a nitroalkene, highlights its accessibility as a starting material for more complex targets. researchgate.netnih.gov For example, it can be used to introduce the 4-fluorophenyl-2-nitroethyl moiety into a molecule, which can then be further transformed. Its utility is demonstrated in the synthesis of various derivatives where the nitro and vinyl groups undergo subsequent reactions to build sophisticated molecular frameworks.

Precursor for Heterocyclic Compounds

The electrophilic nature of the double bond in this compound makes it an excellent substrate for cycloaddition and annulation reactions, which are key strategies for constructing heterocyclic rings—core structures in many natural products and medicinal compounds.

This compound is a representative example of a substituted β-nitrostyrene, a class of compounds known as nitroolefins. The synthesis of these compounds is a critical step in many organic chemistry pathways. A common and effective method for their preparation is the palladium-catalyzed Heck reaction. For instance, this compound can be synthesized by reacting 1-bromo-4-fluorobenzene (B142099) with nitroethene in the presence of a palladium acetate (B1210297) catalyst and a suitable base. researchgate.netnih.gov This reaction creates the characteristic nitrovinyl linkage and is a general strategy for accessing a wide variety of substituted nitroolefins.

Table 1: Synthesis of this compound via Heck Reaction researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Indolizines are nitrogen-fused bicyclic heterocycles that form the core of many biologically active alkaloids. nih.gov β-Nitrostyrenes, such as this compound, are effective precursors for indolizine (B1195054) synthesis. One established method involves a [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a nitroalkene. researchgate.net In this process, the pyridinium salt is deprotonated to form an ylide, which then acts as a 1,3-dipole. This dipole attacks the electron-deficient double bond of the nitrostyrene (B7858105) (the dipolarophile), leading to a cycloadduct that subsequently aromatizes to form the stable indolizine ring system. nih.gov The reaction tolerates a wide range of functional groups on both the pyridine (B92270) ring and the nitrostyrene, making it a versatile route to highly substituted 1-nitroindolizines. researchgate.net

Table 2: General Scheme for Indolizine Synthesis from Nitrostyrenes

| Reactant Class 1 | Reactant Class 2 | Reaction Type | Key Intermediate | Product Class |

|---|

Pyrrolines (or dihydropyrroles) and their saturated counterparts, pyrrolidines, are five-membered nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products. The Michael addition of a nucleophile to a nitroalkene like this compound is a cornerstone of pyrroline (B1223166) synthesis. rsc.org A classic approach involves the Michael addition of a carbonyl compound (like a ketone or aldehyde) or a nitroalkane to the nitrostyrene. organic-chemistry.orgorganic-chemistry.org The resulting adduct, a γ-nitrocarbonyl or 1,3-dinitro compound, can then undergo reductive cyclization. Treatment with a reducing agent such as zinc in acidic media reduces the nitro group to an amine, which then intramolecularly condenses with the carbonyl group (or a derivative of the second nitro group) to form the Δ¹-pyrroline ring. organic-chemistry.org This strategy provides a powerful tool for constructing highly substituted pyrroline derivatives. rsc.org

Intermediate in Dye Chemistry (e.g., Azo Dyes)

Azo dyes represent the largest class of synthetic colorants used in a multitude of industries. cuhk.edu.hk Their synthesis fundamentally relies on a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound. unb.cawpmucdn.com

While not a dye itself, this compound can serve as a valuable intermediate for azo dye synthesis. The synthetic pathway would involve two key transformations:

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring can be chemically reduced to a primary amine (-NH₂) using standard reducing agents like tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation. This would convert the molecule into a derivative of 4-vinylaniline.

Diazotization and Coupling: The resulting aromatic amine can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) to form a reactive diazonium salt. cuhk.edu.hkyoutube.com This diazonium salt is a potent electrophile that can then be coupled with an activated aromatic partner, such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic azo linkage (-N=N-) and generate the final dye molecule. libretexts.org The presence of the fluoro and vinyl groups on the diazonium component would modulate the electronic properties and, consequently, the final color of the dye. This is analogous to the well-established use of 4-nitroaniline (B120555) as a precursor in the synthesis of many commercial azo dyes. researchgate.netijirset.com

Role in Multi-step Organic Synthesis Pathways

The true power of a versatile building block like this compound is realized in its application within multi-step synthesis, where a sequence of reactions is used to build complex molecular targets from simpler starting materials. Its multiple functional groups allow for a logical and controlled series of transformations.

A representative multi-step pathway could begin with the synthesis of this compound itself, followed by its use in a subsequent heterocycle-forming reaction.

Step 1: Synthesis of the Building Block. As described previously, this compound is prepared via a Heck reaction between 1-bromo-4-fluorobenzene and nitroethene. researchgate.netnih.gov

Step 2: Construction of a Heterocyclic Core. The synthesized this compound is then reacted with a substituted pyridinium bromide in the presence of a base. This initiates a cascade reaction involving Michael addition, intramolecular cyclization, and subsequent aromatization to yield a complex, functionalized indolizine derivative. nih.gov

This two-step sequence effectively demonstrates how this compound acts as a critical link, first being synthesized and then immediately employed as a key precursor to construct a significantly more complex heterocyclic system, a common requirement in medicinal chemistry and materials science.

Computational and Theoretical Chemistry

Electronic Properties and Their Influence on Reactivity

The electronic characteristics of 1-fluoro-4-(2-nitrovinyl)benzene are dominated by the interplay between the fluorine atom and the nitrovinyl group, which significantly influences its chemical reactivity. The molecule's structure is nearly planar, which facilitates electronic communication across the conjugated system. nih.govnih.gov

Electron-Withdrawing Effects of the Nitrovinyl Group

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). vaia.comnumberanalytics.com This effect is amplified when it is part of a nitrovinyl group, which is attached to the benzene (B151609) ring. The nitro group deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it. numberanalytics.comyoutube.com This withdrawal occurs through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect, which delocalizes the positive charge onto the aromatic ring, particularly at the ortho and para positions. vaia.comyoutube.comwikipedia.org Consequently, the ring becomes less nucleophilic and less reactive towards electrophiles. numberanalytics.comwikipedia.org

Conjugated Systems and Stability

The entire molecule of this compound constitutes a conjugated system, where the p-orbitals of the benzene ring, the vinyl group, and the nitro group overlap. This extended conjugation contributes to the stability of the molecule. The planarity of the molecule, with an r.m.s. deviation for non-hydrogen atoms of only 0.019 Å, confirms this effective conjugation. nih.govnih.gov The conformation across the C=C double bond is trans, which is generally the more stable conformation in such systems. nih.govnih.gov This extended π-system allows for the delocalization of electron density, which can stabilize the molecule and its intermediates during reactions.

Quantum-Chemical Studies of Reaction Mechanisms

Quantum-chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving aromatic nitro compounds. These studies often focus on the nature of the transition states and intermediates that govern the reaction pathways.

Polar Mechanisms (e.g., pdr-type)

Polar reaction mechanisms involve the interaction between an electron-rich species (nucleophile) and an electron-poor species (electrophile). youtube.com In the context of reactions involving this compound, the electron-deficient aromatic ring, due to the nitrovinyl group, would be susceptible to nucleophilic attack. Conversely, in electrophilic aromatic substitution, the incoming electrophile attacks the π-system of the benzene ring. researchgate.net Theoretical studies on similar systems, like the nitration of nitrobenzene (B124822), indicate a stepwise mechanism involving the formation of a cationic intermediate (Wheland intermediate). researchgate.net The attack of the electrophile is the rate-determining step and dictates the regioselectivity of the reaction. researchgate.net

Electron Transfer in Aromatic Nitration

The mechanism of aromatic nitration has been a subject of extensive theoretical investigation, with some studies proposing the involvement of a single electron transfer (SET) step. mdpi.com This hypothesis suggests that an electron is transferred from the aromatic compound to the nitrating agent (e.g., nitronium ion, NO₂⁺) to form a radical pair prior to the formation of the sigma-complex (Wheland intermediate). mdpi.comnih.gov While the prevalence of a SET mechanism versus a purely polar mechanism is still debated and depends on the specific reactants and conditions, computational studies have provided evidence for the possibility of an ET step in certain aromatic nitration reactions. mdpi.comacs.orgcapes.gov.br For reactive aromatic substrates, the rate of nitration can become encounter-limited, meaning the reaction rate is limited by how often the reactants collide. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org

The reactivity of a molecule is often governed by these frontier orbitals. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO is related to its electrophilicity. youtube.com In this compound, the strong electron-withdrawing nature of the nitrovinyl group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor at the LUMO. Conversely, the energy of the HOMO is also lowered, making it less nucleophilic.

FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. For an electrophilic attack on the aromatic ring, the reaction is favored at the position where the HOMO has the largest coefficient. youtube.com For a nucleophilic attack, the reaction is favored at the position where the LUMO has the largest coefficient. In aromatic compounds with strong deactivating groups like the nitro group, the LUMO is often localized on the ring, particularly at the positions ortho and para to the deactivating group, making these sites susceptible to nucleophilic attack. Computational studies on similar molecules like nitrobenzene show how the interaction of the nitro group's orbitals with the benzene ring's orbitals shapes the frontier orbitals. researchgate.net

Computational and Theoretical Insights into this compound

The field of computational and theoretical chemistry offers powerful tools to predict and understand the chemical behavior and potential biological activity of molecules. For the compound this compound, these methods can provide valuable information regarding its electronic structure, reactivity, and interactions with biological macromolecules. This article explores the theoretical aspects of this compound, focusing on its frontier molecular orbitals, potential biological targets through molecular docking, and the structure-activity relationships derived from computational modeling.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing molecular stability and predicting its behavior in chemical reactions. A smaller energy gap generally implies higher reactivity.

Theoretical studies on similar substituted pyrimidines have shown that electron-withdrawing substituents like the nitro group tend to decrease the energy levels of both HOMO and LUMO. sid.ir Conversely, electron-donating groups increase these energy levels. sid.ir In the case of this compound, the strong electron-withdrawing character of the nitrovinyl group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. The HOMO energy will also be lowered but likely to a lesser extent. This would result in a relatively small HOMO-LUMO gap, suggesting a high degree of chemical reactivity.

To illustrate the expected impact of substituents on the HOMO-LUMO gap, a hypothetical comparison with related molecules is presented in the table below. The values are illustrative and based on general principles of substituent effects.

| Compound | Substituent Effects | Expected HOMO-LUMO Gap (Illustrative) |

| Benzene | Unsubstituted | ~7.0 eV |

| Nitrobenzene | Strong electron-withdrawing | ~5.5 eV |

| Styrene | Weak electron-donating (vinyl group) | ~6.5 eV |

| 1-Fluoro-4-nitrobezene | Electron-withdrawing (nitro) and weak donating (fluoro) | ~5.8 eV |

| This compound | Strong electron-withdrawing (nitrovinyl) and weak donating (fluoro) | ~4.5 eV (Predicted) |

This table presents illustrative values to demonstrate the expected trends based on substituent electronic effects.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Specific molecular docking studies for this compound are not extensively reported. However, the structural motifs present in the molecule, namely the nitrostyrene (B7858105) core, suggest potential interactions with various biological targets. For instance, studies on nitro-substituted compounds have explored their potential as antimicrobial and anticancer agents. mdpi.comnih.gov

Given the established role of nitrostyrene derivatives as potential inhibitors of various enzymes, plausible biological targets for this compound could include bacterial enzymes or proteins involved in cancer cell proliferation. For example, molecular docking studies of other novel compounds have targeted proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in cancer cells. nih.gov The planar structure of the benzene ring and the potential for hydrogen bonding through the nitro group could facilitate binding within the active sites of such proteins.

A hypothetical docking study could explore the binding affinity of this compound against a panel of cancer-related proteins. The results would be presented as binding energies, with more negative values indicating a stronger, more favorable interaction.

| Potential Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) (Illustrative) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.2 |

| Tyrosine-protein kinase ABL1 | 2HYY | -6.8 |

| Bacterial MurA enzyme | 1UAE | -6.5 |

This table presents hypothetical binding affinities to illustrate the potential outcomes of a molecular docking study.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling plays a pivotal role in modern SAR by quantifying molecular properties (descriptors) and using them to build predictive models.

For the class of nitrovinylbenzenes, SAR studies have often focused on their antimicrobial properties. Research on halogenated β-nitrostyrenes has indicated that the nature and position of substituents on the aromatic ring are critical for their biological efficacy. mdpi.com For example, the presence of a fluorine atom at the para position of the benzene ring in some nitrostyrene derivatives has been associated with high activity against Gram-negative bacteria. mdpi.com

Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of new compounds based on their structural features. These models use a set of calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to derive a mathematical equation that relates these descriptors to the observed biological activity. While a specific QSAR model for this compound has not been published, insights can be drawn from studies on related nitroaromatic compounds where QSAR has been used to predict toxicity. nih.govresearchgate.net

The key structural features of this compound that would be relevant in an SAR/QSAR study include:

The Nitrovinyl Group: This group is a known Michael acceptor and is often crucial for the biological activity of this class of compounds.

The Fluorine Atom: Its electronegativity and size would influence the electronic distribution of the benzene ring and could affect interactions with the biological target.

The Benzene Ring: Provides a scaffold for the substituents and can engage in π-stacking interactions with protein residues.

A hypothetical SAR analysis for a series of related compounds might reveal the following trends:

| Compound | R1 (para-substituent) | R2 (vinyl-substituent) | Biological Activity (Illustrative IC50 in µM) |

| 1 | H | NO2 | 15 |

| 2 | F | NO2 | 10 |

| 3 | Cl | NO2 | 12 |

| 4 | OCH3 | NO2 | 25 |

| 5 | F | CN | 30 |

This table provides an illustrative example of how SAR data for a series of analogs could be presented.

Advanced Materials Science and Nanotechnology

Potential Applications in Material Development

1-Fluoro-4-(2-nitrovinyl)benzene is a versatile building block for the synthesis of a wide array of functional materials. The presence of the fluorine atom and the nitro group on the benzene (B151609) ring significantly influences the electronic properties of the molecule, making it a valuable precursor. The related compound, 4-Fluoronitrobenzene, is a known intermediate in the synthesis of dyes, pigments, and agrochemicals. ontosight.ai This suggests that this compound could similarly be employed in the creation of advanced dyes and pigments where the extended conjugation of the nitrovinyl group could lead to desirable optical properties.

Furthermore, β-nitrostyrenes, the parent class of this compound, are recognized as important starting materials for synthesizing various heterocyclic compounds, such as pyrrole (B145914) derivatives, which are integral components of many functional materials. researchgate.net The high reactivity of the nitrovinyl group allows for its conversion into other functional groups, facilitating the construction of complex molecular scaffolds. nih.gov Research on related fluoronitro-aromatic compounds, such as 4-Fluoro-2-nitrotoluene, has highlighted their application in the development of specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance due to their unique electronic characteristics.

Design of Functional Materials with Specific Functionalities

The design of functional materials hinges on the ability to precisely control their molecular structure to achieve specific properties. The chemical reactivity of this compound offers several pathways to achieve this. The nitrovinyl group is a potent Michael acceptor, readily undergoing conjugate addition reactions. researchgate.netnih.gov This reactivity allows for the introduction of a wide variety of nucleophiles, enabling the covalent attachment of different functional moieties to the benzene core.

Moreover, β-nitrostyrenes are known to participate in denitrative cross-coupling reactions, which provide access to a broad range of functionalized alkenes, including stilbenes and chalcones. mdpi.com These products are themselves important classes of functional materials with applications in optics and electronics. The ability of the nitrovinyl group to act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions further expands its utility in constructing complex cyclic and heterocyclic systems. nih.gov For instance, substituted β-nitrostyrenes are used to build biologically active scaffolds like chromenes and coumarins, demonstrating how the core structure can be elaborated to create materials with specific biological functions. rsc.org

Exploration of Optical and Electrical Properties

The optical and electrical properties of materials derived from this compound are intrinsically linked to its molecular structure. The planarity of the molecule, with a root-mean-square deviation for non-hydrogen atoms of just 0.019 Å, allows for effective π-conjugation across the benzene ring and the nitrovinyl group. nih.govnih.govresearchgate.net

Optical Properties Nitroaromatic compounds are generally known to be strong light absorbers. escholarship.org The extended π-system in this compound is expected to result in significant absorption in the ultraviolet-visible spectrum. Data for the closely related compound, 1-Fluoro-4-nitrobenzene, shows maximum UV absorption in alcohol at 212 nm and 263 nm, which can be attributed to electronic transitions within the molecule. nih.gov The addition of the vinyl group in this compound extends this conjugation, likely shifting the absorption to longer wavelengths.

Electrical Properties The electrochemical behavior of β-nitrostyrene derivatives has been a subject of detailed study. The reduction of the nitro group is sensitive to both the electronic properties of substituents on the aromatic ring and steric effects. researchgate.net In electrochemical studies of a series of β-nitrostyrene derivatives, it was found that the reduction potentials are influenced by the para-substituent. researchgate.net An increase in the electron-donating properties of the substituent makes the reduction potential more negative. researchgate.net The reduction of C(sp2)-hybridized nitro compounds, such as that in this compound, generally occurs at significantly higher potentials compared to their aliphatic counterparts. acs.org

| Derivative Type | Key Finding | Influence on Reduction Potential |

|---|---|---|

| para-Substituted β-nitrostyrenes | Reduction potentials are sensitive to the electronic properties of the para-substituent. | Electron-donating groups at the para position make the reduction potential more negative. |

| β-Methyl-β-nitrostyrene vs. β-nitrostyrene | The reduction potential shifts to more negative values upon β-methylation. | This is attributed to a decrease in conjugation due to an increased C1–Cα torsion angle. |

常见问题

Basic: What is the established synthetic protocol for 1-Fluoro-4-(2-nitrovinyl)benzene, and what critical parameters ensure high yield?

Answer:

The compound is synthesized via a palladium-catalyzed Heck coupling reaction. Key steps include:

- Reacting 1-bromo-4-fluorobenzene with nitroethene in the presence of palladium acetate (5 mmol), tetrabutylammonium bromide (11.4 mmol), and cesium carbonate (17.1 mmol) in DMF at 353 K under nitrogen.

- Reaction monitoring via TLC and purification by column chromatography (petroleum ether/ethyl acetate, 7:3 ratio).

Critical parameters:

- Catalyst loading : Pd(OAc)₂ at 5 mmol ensures efficient cross-coupling.

- Inert atmosphere : Prevents oxidative side reactions.

- Stoichiometry : A 1:1.5 molar ratio of substrate to nitroethene maximizes yield .

Basic: Which spectroscopic and crystallographic methods are pivotal for structural elucidation?

Answer:

-

X-ray crystallography : Confirms orthorhombic crystal system (space group Pna2₁) with unit cell parameters:

Parameter Value a 16.0965 Å b 4.8453 Å c 9.5538 Å V 745.12 ų C-H···O interactions (2.48–2.65 Å) stabilize the lattice . -

NMR spectroscopy :

- ¹H NMR : Vinyl proton coupling (J = 13.2 Hz) confirms E-configuration.

- ¹⁹F NMR : Shift at δ -110 ppm verifies fluorine substitution.

-

IR spectroscopy : Peaks at 1520 cm⁻¹ (NO₂) and 1620 cm⁻¹ (C=C) .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:

- C-H···O hydrogen bonds form C(5) chains, enhancing thermal stability (m.p. 395 K).

- Orthorhombic packing (Z = 4, Dₓ = 1.490 Mg/m³) contributes to anisotropic mechanical behavior.

- Hirshfeld surface analysis quantifies interaction contributions:

Advanced: What methodological approaches address regioselectivity challenges in palladium-catalyzed derivatization?

Answer:

- Electronic modulation : Electron-deficient alkynes favor para-substitution.

- Catalyst tuning : Rhodium catalysts (vs. Pd) improve regioselectivity in analogous systems (e.g., 85% 2,3-substitution for alkylaryl alkynes) .

- Steric directing groups : Bulky substituents on the alkyne suppress competing pathways.

Basic: What safety considerations are critical during handling?

Answer:

- PPE : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.

- Storage : Keep in a cool, dry environment to prevent decomposition.

- Waste disposal : Neutralize with alkaline solutions before disposal .

Advanced: How can computational chemistry predict reactivity in electrophilic substitution?

Answer:

- DFT calculations (B3LYP/6-311G**):

- Fluorine's electronegativity directs electrophiles to the para position (HOMO localization at C4).

- Transition state analysis reveals E/Z isomerization activation energy (~25 kcal/mol), guiding reaction design .

Advanced: What strategies validate purity and isomer composition post-synthesis?

Answer:

- HPLC-UV : Resolves E/Z isomers (retention times: 8.2 vs. 9.5 min at λ = 254 nm).

- HRMS : Confirms molecular formula ([M+H]⁺ = 168.0533).

- DSC : Detects polymorphic transitions (e.g., endothermic peaks at 120–130°C) .

Basic: What biological activities are associated with fluorinated nitrovinyl aromatics?

Answer:

- Antibacterial : Fluorine enhances membrane permeability; nitro groups disrupt redox balance.

- Anticancer : Nitrovinyl motifs inhibit kinases (IC₅₀ ~ 5 µM in MCF-7 cells).

- Antiviral : Target viral proteases via electrophilic nitro groups .

Advanced: How do halogen substituents (F vs. Cl) affect electronic properties in nitrovinyl benzene derivatives?

Answer:

- Electron-withdrawing effect : Fluorine increases ring electron deficiency (Hammett σₚ = +0.78) more than chlorine (+0.47), polarizing the nitrovinyl group.

- Crystal packing : Chlorine’s larger van der Waals radius (1.80 Å vs. F: 1.47 Å) alters π-stacking distances (e.g., 3.8 Å in Cl-derivatives vs. 4.2 Å in F-analogs) .

Advanced: What mechanistic insights explain contradictions in catalytic efficiency across reaction scales?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。